molecular formula C14H10ClF4N3O2S B1412472 Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate CAS No. 1823182-35-9

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate

Cat. No.: B1412472
CAS No.: 1823182-35-9
M. Wt: 395.8 g/mol
InChI Key: AJNXTGVOCZFDJA-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a fluoropyrimidine ring, and an ethyl thioacetate moiety

Preparation Methods

The synthesis of Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiolating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents can enhance binding affinity and selectivity, while the thioether linkage may facilitate interactions with thiol groups in proteins. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate can be compared with other similar compounds, such as:

    Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-chloropyrimidin-4-yl)thio)acetate: This compound has a chlorine atom instead of fluorine on the pyrimidine ring.

    Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylpyrimidin-4-yl)thio)acetate: This compound has a methyl group instead of fluorine on the pyrimidine ring. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNXTGVOCZFDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 2
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Reactant of Route 6
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate

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